molecular formula C14H8ClF3N2O2 B608237 JNJ-55511118

JNJ-55511118

Cat. No.: B608237
M. Wt: 328.67 g/mol
InChI Key: COBXSLRIXGQVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ 55511118 is a highly potent, reversible, and selective negative modulator of AMPA receptors containing transmembrane AMPA receptor regulatory protein gamma-8 (TARP-gamma-8). This compound has shown promise in the treatment of neurological disorders, particularly epilepsy, due to its ability to inhibit excitatory signaling in the brain .

Mechanism of Action

Target of Action

JNJ-55511118, also known as 5-[2-Chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one, is a highly potent, reversible, and selective negative modulator of AMPA receptors . The primary target of this compound is the AMPA receptors that require the presence of the accessory protein CACNG8, also known as transmembrane AMPA receptor regulatory protein γ8 (TARP-γ8) .

Mode of Action

This compound interacts with its targets by partially disrupting the interaction between the TARP and the pore-forming subunit of the channel . This results in a decrease in their single-channel conductance . The drug also modifies hallmark features of AMPAR pharmacology .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the excitatory signaling in the brain mediated by AMPA-type glutamate receptors . The modulation of these receptors shows promise for the treatment of various neurological conditions .

Pharmacokinetics

This compound has excellent pharmacokinetic properties . It is orally available, brain penetrant, and achieves high receptor occupancy following oral administration . .

Result of Action

The result of this compound’s action is a potent inhibition of neurotransmission within the hippocampus . It has a strong anticonvulsant effect and shows potential therapeutic utility as an anticonvulsant or neuroprotectant . At high levels of receptor occupancy in rodent in vivo models, this compound showed a strong reduction in certain bands on electroencephalogram, transient hyperlocomotion, no motor impairment on rotarod, and a mild impairment in learning and memory .

Action Environment

The action environment of this compound is primarily within the hippocampus region of the brain

Preparation Methods

The synthetic route for JNJ 55511118 involves several steps, starting with the preparation of the core benzimidazole structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions .

Chemical Reactions Analysis

JNJ 55511118 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JNJ 55511118 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar compounds to JNJ 55511118 include other AMPA receptor modulators such as:

    Perampanel: Another AMPA receptor antagonist used in the treatment of epilepsy.

    Talampanel: A non-competitive AMPA receptor antagonist with neuroprotective properties.

    GYKI 52466: A selective AMPA receptor antagonist with anticonvulsant effects.

JNJ 55511118 is unique in its high selectivity for TARP-gamma-8 containing AMPA receptors, making it a valuable tool for studying the specific role of these receptors in neurological disorders .

Properties

IUPAC Name

5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF3N2O2/c15-8-2-1-3-11(22-14(16,17)18)12(8)7-4-5-9-10(6-7)20-13(21)19-9/h1-6H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBXSLRIXGQVGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-55511118
Reactant of Route 2
Reactant of Route 2
JNJ-55511118
Reactant of Route 3
Reactant of Route 3
JNJ-55511118
Reactant of Route 4
Reactant of Route 4
JNJ-55511118
Reactant of Route 5
Reactant of Route 5
JNJ-55511118
Reactant of Route 6
Reactant of Route 6
JNJ-55511118

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.